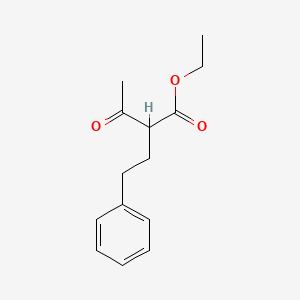

Ethyl 3-oxo-2-(2-phenylethyl)butanoate

概要

説明

It is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(2-phenylethyl)butanoate can be synthesized through the Claisen condensation reaction between ethyl acetoacetate and phenylacetaldehyde. The reaction typically involves the use of a base such as sodium ethoxide or sodium hydroxide to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Claisen condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistent quality .

化学反応の分析

Types of Reactions

Ethyl 3-oxo-2-(2-phenylethyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, other esters.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. Ethyl 3-oxo-2-(2-phenylethyl)butanoate has been evaluated against several bacterial strains, demonstrating significant effectiveness. For instance, it exhibited minimum inhibitory concentration (MIC) values of 0.125 mg/ml against Enterobacter sakazakii and 0.073 mg/ml against Staphylococcus aureus, indicating strong antibacterial potential.

Anthelmintic Properties

The compound has also shown anthelmintic activity, making it a candidate for treating parasitic infections. Its efficacy in this area is particularly relevant given the global challenge of multidrug-resistant pathogens .

Anti-inflammatory and Analgesic Effects

Research suggests that this compound may possess anti-inflammatory and analgesic properties. These characteristics are attributed to its ability to interact with biological targets involved in pain modulation and inflammation pathways, which could lead to the development of new therapeutic agents for pain management.

Flavor and Fragrance Industry

Due to its unique chemical structure, this compound is utilized in the flavor and fragrance industry . Its pleasant aroma makes it suitable for use in perfumes and food flavorings, enhancing the sensory experience of various products .

Synthesis and Derivatives

The versatility of this compound is evident in its synthesis methods and the potential for creating derivatives with enhanced or modified properties. Common synthetic routes involve reactions such as aldol condensation and esterification processes that yield high purity products suitable for further research applications .

Case Studies

作用機序

The mechanism of action of ethyl 3-oxo-2-(2-phenylethyl)butanoate involves its reactivity as a beta-keto ester. The compound can undergo nucleophilic addition reactions at the carbonyl group, leading to the formation of various intermediates. These intermediates can further react to form a wide range of products, depending on the reaction conditions and reagents used.

類似化合物との比較

Ethyl 3-oxo-2-(2-phenylethyl)butanoate can be compared with other beta-keto esters such as:

Ethyl acetoacetate: Similar in structure but lacks the phenylethyl group, making it less versatile in certain synthetic applications.

Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group, offering different reactivity and solubility properties.

Ethyl benzoylacetate: Contains a benzoyl group instead of a phenylethyl group, leading to different chemical behavior and applications

This compound stands out due to its unique combination of the phenylethyl group and beta-keto ester functionality, making it a valuable compound in various fields of research and industry.

生物活性

Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, anthelmintic, and cytotoxic effects. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a keto group adjacent to an ethyl ester and a phenylethyl moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of derivatives of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | E. sakazakii (mg/ml) | E. coli (mg/ml) | S. aureus (mg/ml) | K. pneumoniae (mg/ml) |

|---|---|---|---|---|

| 1 | 0.125 | 0.083 | 0.073 | 0.109 |

| 2 | 0.130 | 0.080 | 0.075 | 0.110 |

| 3 | 0.140 | 0.085 | 0.080 | 0.120 |

| Etoposide | 9.8 | - | - | - |

The data shows that the derivatives exhibit remarkable antibacterial activity, particularly against E. sakazakii and E. coli, with MIC values significantly lower than those of standard antibiotics like etoposide .

Anthelmintic Activity

The anthelmintic properties of this compound derivatives were also assessed through paralysis and death time assays on species such as Pheretima posthuma and Ascaridia galli.

Table 2: Anthelmintic Activity Against Pheretima posthuma

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |

| 10 | 7.33 ± 2.56 | 20.66 ± 1.15 | |

| 20 | 4.66 ± 1.52 | 11.33 ± 1.52 | |

| Albendazole | 5 | 12.66 ± 1.52 | 49.67 ± 1.52 |

The results demonstrate that the synthesized compounds exhibit superior anthelmintic activity compared to albendazole, with shorter paralysis and death times at various concentrations .

Cytotoxic Activity

The cytotoxic potential of this compound derivatives was evaluated using various cell lines, revealing promising results in inhibiting cell proliferation.

Table 3: Cytotoxicity Profile

| Compound | LC50 (µg/ml) |

|---|---|

| Compound A | 280 |

| Compound B | 765 |

| Etoposide | 9.8 |

The cytotoxicity results indicate that while the compounds show some level of toxicity, they are significantly less toxic than etoposide, suggesting a favorable therapeutic window for further development .

特性

IUPAC Name |

ethyl 3-oxo-2-(2-phenylethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRDAMCHHGGJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277090 | |

| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-63-3 | |

| Record name | 5337-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5337-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。